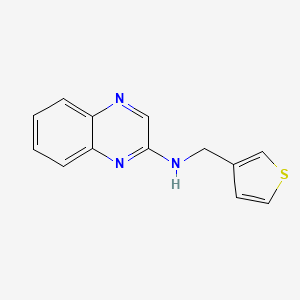![molecular formula C12H16N4 B7575767 N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological and psychiatric disorders.
Mécanisme D'action
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been shown to have a range of biochemical and physiological effects in animal models. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can also reduce inflammation and oxidative stress, which are implicated in a range of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. However, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has some limitations in lab experiments, including its relatively short half-life and poor solubility in water.
Orientations Futures
There are several future directions for research on N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have greater therapeutic potential. Another area of research is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine as a tool for studying the role of mGluR5 in synaptic plasticity and learning and memory.
Méthodes De Synthèse
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can be synthesized using a multi-step process starting from 2-pyridinecarboxaldehyde and 1-methylimidazole. The first step involves the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the desired compound. The synthesis method has been optimized to produce N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine with high purity and yield.
Applications De Recherche Scientifique
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have efficacy in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has also been investigated for its potential in treating addiction, depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-8-7-15-12(16)10-14-6-4-11-3-2-5-13-9-11/h2-3,5,7-9,14H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOOMBLEMPVLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-2-[(2,3-dimethylcyclohexyl)amino]ethanol](/img/structure/B7575685.png)

![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)
![N-[2-(2,2,2-trifluoroethylsulfanyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B7575702.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)
![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)



![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)